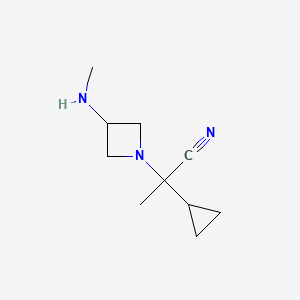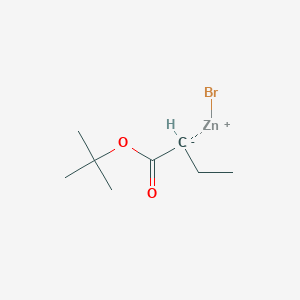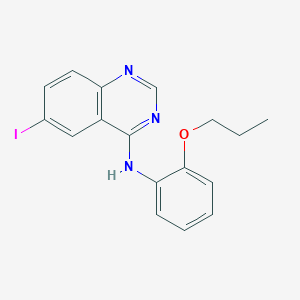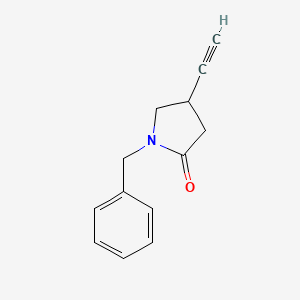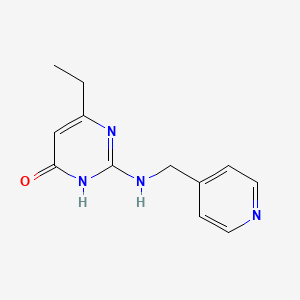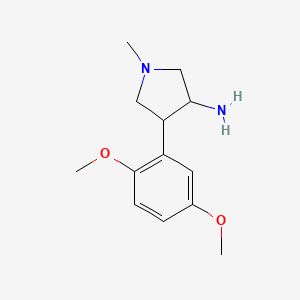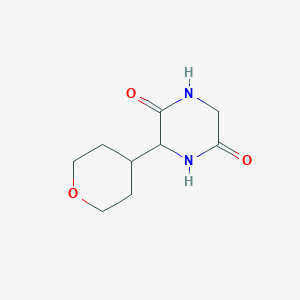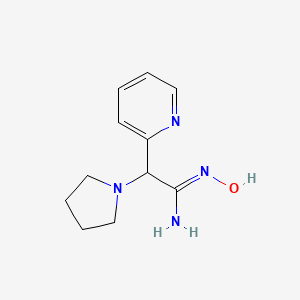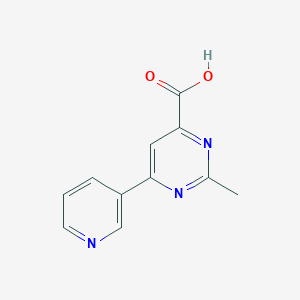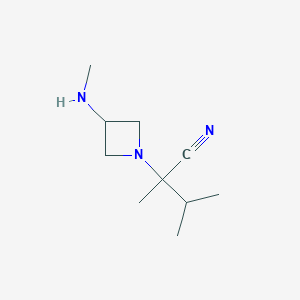
2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile typically involves the reaction of 2,3-dimethylbutanenitrile with methylamine and an appropriate azetidine precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sodium cyanide, methylamine, and azetidine derivatives. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include primary amines, oxides, and various substituted azetidine derivatives.
Scientific Research Applications
2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-ones: These compounds share the azetidine ring structure and are known for their antimicrobial and anticancer properties.
Oxetane derivatives: These compounds have a similar four-membered ring structure and are used in the synthesis of pharmaceuticals and advanced materials.
Uniqueness
2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,3-dimethyl-2-[3-(methylamino)azetidin-1-yl]butanenitrile |
InChI |
InChI=1S/C10H19N3/c1-8(2)10(3,7-11)13-5-9(6-13)12-4/h8-9,12H,5-6H2,1-4H3 |
InChI Key |
SZCVYBVIOFOHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)N1CC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14876071.png)
